molecular formula C10H15NO3 B14293384 [(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester

[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester

Katalognummer: B14293384
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: YBHVTBDFGCSNBJ-SOFGYWHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester is an organic compound with a complex structure that includes a cyclopentylidene ring, an amino group, and an ethyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester typically involves the reaction of cyclopentanone with ethyl glycinate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(2-Oxo-cyclohexylidenemethyl)amino]acetic acid ethyl ester
  • [(2-Oxo-cyclopentylidenemethyl)amino]acetic acid methyl ester
  • [(2-Oxo-cyclopentylidenemethyl)amino]propionic acid ethyl ester

Uniqueness

[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H15NO3

Molekulargewicht

197.23 g/mol

IUPAC-Name

ethyl 2-[[(E)-(2-oxocyclopentylidene)methyl]amino]acetate

InChI

InChI=1S/C10H15NO3/c1-2-14-10(13)7-11-6-8-4-3-5-9(8)12/h6,11H,2-5,7H2,1H3/b8-6+

InChI-Schlüssel

YBHVTBDFGCSNBJ-SOFGYWHQSA-N

Isomerische SMILES

CCOC(=O)CN/C=C/1\CCCC1=O

Kanonische SMILES

CCOC(=O)CNC=C1CCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.